N,N-dimethylpyridazin-4-amine
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Overview
Description
N,N-dimethylpyridazin-4-amine: is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is specifically substituted with two methyl groups on the nitrogen atom at position 4, making it a derivative of pyridazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyridazin-4-amine typically involves the reaction of pyridazine derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with dimethylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylpyridazin-4-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N,N-dimethylpyridazin-4-one.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
N,N-dimethylpyrimidin-4-amine: Contains a pyrimidine ring, differing in the position of nitrogen atoms.
Uniqueness: N,N-dimethylpyridazin-4-amine is unique due to its specific substitution pattern and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
17258-38-7 |
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Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,N-dimethylpyridazin-4-amine |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-4-7-8-5-6/h3-5H,1-2H3 |
InChI Key |
YJGCGGXAGGUKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=NC=C1 |
Origin of Product |
United States |
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